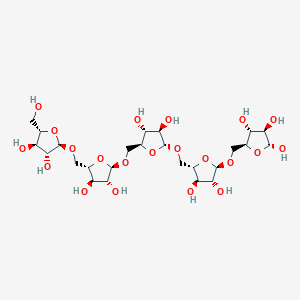
Arabinopentaose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arabinopentaose is an oligosaccharide composed of five arabinose units linked together It is a type of arabinan, which is a polysaccharide found in the cell walls of plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arabinopentaose can be synthesized through enzymatic hydrolysis of arabinan using specific enzymes such as endo-arabinanase. The reaction typically involves the use of purified arabinan substrate and the enzyme under controlled pH and temperature conditions. The hydrolysis process results in the breakdown of arabinan into smaller oligosaccharides, including this compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of arabinan from plant sources such as sugar beet pulp. The extracted arabinan is then subjected to enzymatic hydrolysis using endo-arabinanase. The reaction conditions are optimized to maximize the yield of this compound. The product is then purified and dried to obtain high-purity this compound powder .
Analyse Des Réactions Chimiques
Types of Reactions: Arabinopentaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using endo-arabinanase under controlled pH and temperature conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound, leading to the formation of arabinonic acid.
Glycosylation: Glycosylation reactions can be carried out using glycosyltransferases to attach additional sugar units to this compound.
Major Products:
Hydrolysis: Arabinose and smaller arabinooligosaccharides.
Oxidation: Arabinonic acid.
Glycosylation: Extended oligosaccharides with additional sugar units.
Applications De Recherche Scientifique
Arabinopentaose has a wide range of applications in scientific research:
Chemistry: Used as a substrate for studying the activity of glycoside hydrolases and glycosyltransferases.
Biology: Investigated for its role in plant cell wall structure and metabolism.
Medicine: Explored for its prebiotic properties, promoting the growth of beneficial gut bacteria.
Industry: Utilized in the food industry as a functional ingredient with potential health benefits.
Mécanisme D'action
Arabinopentaose exerts its effects primarily through its interaction with specific enzymes and microbial communities. In the gut, it acts as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus. These bacteria ferment this compound, producing short-chain fatty acids that have various health benefits. The molecular targets include glycoside hydrolases that break down this compound into arabinose units .
Comparaison Avec Des Composés Similaires
Arabinotriose: Composed of three arabinose units.
Arabinotetraose: Composed of four arabinose units.
Arabinohexaose: Composed of six arabinose units.
Uniqueness: Arabinopentaose is unique due to its specific structure and the number of arabinose units. Its prebiotic properties and potential health benefits make it distinct from other arabinooligosaccharides. Additionally, its ability to be selectively hydrolyzed by specific enzymes allows for targeted applications in biotechnology and medical research .
Propriétés
IUPAC Name |
(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O21/c26-1-6-11(27)17(33)22(43-6)39-3-8-13(29)19(35)24(45-8)41-5-10-15(31)20(36)25(46-10)40-4-9-14(30)18(34)23(44-9)38-2-7-12(28)16(32)21(37)42-7/h6-37H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONGGAYLDOOREZ-DTIDPZSESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














